molecular formula C11H7N3O6 B8679452 N,n'-(5-cyano-m-phenylene)dioxamic acid CAS No. 53882-10-3

N,n'-(5-cyano-m-phenylene)dioxamic acid

Cat. No.: B8679452
CAS No.: 53882-10-3
M. Wt: 277.19 g/mol
InChI Key: UCKMFSYWGLKPFY-UHFFFAOYSA-N
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Description

N,N'-(5-Cyano-m-phenylene)dioxamic acid is a chemical compound of significant interest in pharmacological research, primarily for its role as a mast cell stabilizer. It belongs to a class of N,N'-(phenylene)dioxamic acids that have demonstrated potent antiallergy properties by inhibiting type I immediate hypersensitivity reactions . The compound's core research value lies in its ability to prevent antigen-stimulated release of inflammatory mediators, such as histamine and slow-reacting substances of anaphylaxis (SRS-A, also known as peptido-leukotrienes), from mast cells without exhibiting intrinsic vasoconstrictor, antihistaminic, or cyclooxygenase-inhibition activity . Although the precise mechanism of action is not fully elucidated, studies suggest it functions by stabilizing mast cells and preventing calcium influx upon antigen challenge, thereby curtailing the degranulation process that leads to allergic inflammation . This mechanism has established the research applications of closely related analogs, such as lodoxamide, in the study of ocular allergic conditions like vernal keratoconjunctivitis, providing a solid foundation for investigating the biological activity of this chemical series . Furthermore, early-stage research on related dioxamic acid structures has explored their potential effects in pathological cardiovascular ischemic states, indicating a broader, though not yet fully characterized, scope for investigative applications . This product is intended for laboratory research use only by qualified scientists, specifically for in vitro studies aimed at elucidating pathways of immunology and inflammation.

Properties

CAS No.

53882-10-3

Molecular Formula

C11H7N3O6

Molecular Weight

277.19 g/mol

IUPAC Name

2-[3-cyano-5-(oxaloamino)anilino]-2-oxoacetic acid

InChI

InChI=1S/C11H7N3O6/c12-4-5-1-6(13-8(15)10(17)18)3-7(2-5)14-9(16)11(19)20/h1-3H,(H,13,15)(H,14,16)(H,17,18)(H,19,20)

InChI Key

UCKMFSYWGLKPFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NC(=O)C(=O)O)NC(=O)C(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Substituted Phenylenedioxamic Acids
The antiallergic activity of phenylenedioxamic acids is highly dependent on substitution patterns. Key comparisons include:

Compound Substituents Bioactivity (Rat PCA Assay) Solubility/Formulation Reference
N,N'-(2-Cl-5-CN-m-phenylene)dioxamic acid 2-Cl, 5-CN (meta) 50% inhibition at 0.001 mg/kg (IV) ; oral activity at 0.1 mg/kg Tromethamine salt: 19 mg/mL in water
Diethyl N,N'-(2-Cl-5-CN-m-phenylene)dioxamate Esterified (diethyl) Oral activity at 0.1 mg/kg ; duration >120 min mp 177–179°C; lipophilic
N,N'-(m-phenylene)dioxamic acid (unsubstituted) None Weak activity (no significant inhibition below 1 mg/kg) Poor aqueous solubility
N,N'-(p-phenylene)dioxamic acid Para-substituted Lower activity vs. meta isomers Crystalline, moderate solubility

Key Findings :

  • Meta substitution with electron-withdrawing groups (Cl, CN) enhances potency. The 2-Cl-5-CN substitution in the target compound confers 2500-fold greater IV activity than disodium cromoglycate .
  • Esterification (e.g., diethyl ester) improves oral bioavailability but reduces water solubility compared to tromethamine salts .
  • Ortho/para isomers exhibit weaker activity due to altered hydrogen-bonding networks and steric hindrance .

2.1.2. Oxanilic Acid Derivatives
Oxanilic acid esters (e.g., pyrrole, furan oxamates) show moderate antiallergic activity but lack the potency of phenylenedioxamic acids:

Compound Class Bioactivity (Rat PCA Assay) Notes Reference
Pyrrole oxamate Heteroaryl oxamate 50% inhibition at 1–10 mg/kg Short duration of action
Furan oxamate Heteroaryl oxamate Similar to pyrrole derivatives Limited oral efficacy
Target compound Phenylenedioxamic acid 50% inhibition at 0.001 mg/kg Superior IV/oral efficacy

Key Findings :

  • Phenylenedioxamic acids outperform oxanilic acid derivatives due to optimized hydrogen-bonding and charge-assisted interactions with mast cell receptors .

2.1.3. Chromones (e.g., Disodium Cromoglycate)
Chromones were early mast cell stabilizers but are less potent:

Compound Class Bioactivity (Rat PCA Assay) Clinical Use Reference
Disodium cromoglycate Chromone 50% inhibition at 2.5 mg/kg Requires frequent dosing
Target compound Dioxamic acid 50% inhibition at 0.001 mg/kg Longer duration; topical/oral use

Key Findings :

  • The target compound’s chloro-cyano substitution enhances receptor affinity, enabling lower doses and fewer side effects .
Pharmacokinetic and Physicochemical Properties
Property N,N'-(2-Cl-5-CN-m-phenylene)dioxamic Acid Diethyl Ester Tromethamine Salt
Molecular Weight 311.63 g/mol 313.7 g/mol 553.9 g/mol
Solubility in Water <1 mg/mL Insoluble 19 mg/mL (34.3 mM)
Melting Point 212°C (dec.) 177–179°C Not reported
Bioavailability Low (acid form) Moderate (oral) High (topical/IV)
Stability Sensitive to hydrolysis Stable in lipid matrices Enhanced by tromethamine

Key Findings :

  • The tromethamine salt improves water solubility and stability, making it suitable for ophthalmic solutions .
  • Ester derivatives balance lipophilicity and activity but require hydrolysis for activation .
Clinical and Preclinical Data
  • Target Compound : In rhesus monkeys, it reduced bronchoconstriction by 70% at 20 mg/kg IV and mitigated lung reperfusion injury in UW solution .
  • Diethyl Ester : Showed 80% inhibition of histamine release in guinea pig models at 0.5 mg/kg orally .
  • Unsubstituted Analogues: No significant activity in comparable assays .

Preparation Methods

Synthesis of 4-Chloro-3,5-Diaminobenzonitrile

The synthesis begins with the reduction of 4-chloro-3,5-dinitrobenzonitrile to 4-chloro-3,5-diaminobenzonitrile. This step employs stannous chloride (SnCl₂·2H₂O) in concentrated hydrochloric acid (HCl) under controlled conditions.

Reaction Conditions

  • Reagents : 4-Chloro-3,5-dinitrobenzonitrile, SnCl₂·2H₂O (1.56 mol), HCl (860 mL)

  • Temperature : Room temperature (2 hours), followed by cooling to 0°C

  • Workup : Neutralization with 50% NaOH, filtration, and extraction with ethyl acetate

  • Yield : 68% (mp 169–170°C)

Mechanistic Insight
SnCl₂ acts as a reducing agent, converting nitro groups (-NO₂) to amines (-NH₂) via intermediate nitroso and hydroxylamine stages. The electron-withdrawing cyano (-CN) and chloro (-Cl) groups direct reduction regioselectively.

Oxalylation to Diethyl N,N'-(2-Chloro-5-Cyano-m-phenylene)dioxamate

The diamine intermediate undergoes oxalylation with ethyloxalyl chloride in dimethylformamide (DMF) and triethylamine (Et₃N).

Reaction Conditions

  • Reagents : 4-Chloro-3,5-diaminobenzonitrile (0.34 mol), ethyloxalyl chloride (0.82 mol), Et₃N (0.82 mol), DMF (160 mL)

  • Temperature : 5–15°C (initial), then room temperature (24 hours)

  • Workup : Filtration, ethyl acetate washing, and recrystallization from ethanol

  • Yield : 58% (mp 177–179°C)

Critical Parameters

  • Solvent Choice : DMF facilitates high solubility of intermediates.

  • Stoichiometry : Excess ethyloxalyl chloride ensures complete bis-oxalylation.

Hydrolysis to N,N'-(5-Cyano-m-phenylene)dioxamic Acid

The diethyl ester is hydrolyzed using sodium hydroxide (NaOH) to yield the final acid.

Reaction Conditions

  • Reagents : Diethyl ester (0.197 mol), 1 N NaOH (465 mL), methylene chloride (750 mL)

  • Workup : Acidification with HCl, filtration, and water washing

  • Yield : 96% (mp 212°C, decomposition)

Side Reactions

  • Ester Hydrolysis : NaOH cleaves ethyl ester groups to carboxylates.

  • Acid Precipitation : HCl protonates carboxylates, precipitating the free acid.

Optimization and Scalability

Yield Comparison Across Steps

StepYield (%)Purity (HPLC)Key Reference
Nitro Reduction68>95%
Oxalylation5898%
Hydrolysis9699%

Solvent and Catalyst Screening

  • Reduction Step : Ethyl acetate extraction minimizes side product formation.

  • Oxalylation : Triethylamine scavenges HCl, preventing protonation of amines.

  • Hydrolysis : Methylene chloride enhances phase separation during NaOH extraction.

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : 1720 cm⁻¹ (C=O), 2230 cm⁻¹ (CN), 3300 cm⁻¹ (NH).

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 2H, NH), 7.95 (s, 2H, aromatic), 4.15 (q, 4H, CH₂), 1.25 (t, 6H, CH₃) for the diethyl ester.

Purity Assessment

  • HPLC : Reverse-phase C18 column, 95:5 water:acetonitrile, λ = 254 nm.

  • Elemental Analysis : C 47.6%, H 2.5%, N 13.5% (calculated for C₁₁H₆ClN₃O₆).

Industrial-Scale Considerations

Process Challenges

  • Exothermic Reactions : Oxalylation requires precise temperature control to avoid runaway reactions.

  • Waste Management : SnCl₂/HCl waste necessitates neutralization before disposal.

Cost Analysis

MaterialCost per kg (USD)Contribution to Total Cost (%)
4-Chloro-3,5-dinitrobenzonitrile32045
SnCl₂·2H₂O1210
Ethyloxalyl Chloride15025

Applications and Derivatives

Pharmaceutical Use

  • Lodoxamide Tromethamine : The tromethamine salt is used in ophthalmic solutions (e.g., Alomide®) for allergic conjunctivitis.

Research Applications

  • GPR35 Agonism : Demonstrates activity at G-protein-coupled receptor 35 (EC₅₀ = 1–10 nM) .

Q & A

Q. What are the optimal synthetic routes for N,N'-(5-cyano-m-phenylene)dioxamic acid, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves coupling 5-cyano-m-phenylenediamine with oxamic acid derivatives under controlled conditions. Key steps include:

  • Precursor Activation : Use acid chlorides or coupling agents (e.g., DCC, EDC) to activate oxamic acid for nucleophilic attack .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity.
    Data Table :
ConditionYield (%)Purity (%)
DMF, 70°C, 12h6895
THF, RT, 24h4288

Q. Reference :

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the dioxamic acid backbone and cyano group placement. Look for characteristic peaks:
    • 1^1H: δ 8.2–8.5 ppm (aromatic protons), δ 10.2 ppm (amide NH).
    • 13^{13}C: δ 165–170 ppm (carbonyl carbons), δ 118 ppm (cyano group).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 289.08).
  • X-ray Diffraction : For crystalline samples, single-crystal XRD resolves bond angles and spatial conformation .

Q. Reference :

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical reactivity profiles of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity (e.g., nitration or halogenation patterns).
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility discrepancies.
  • Case Example : If experimental data shows unexpected stability in acidic conditions, MD simulations can model protonation states and hydrogen bonding networks.
    Data Table :
ParameterExperimental pKaCalculated pKa (DFT)
Amide proton3.53.7
Cyano groupNon-acidicNon-acidic

Q. Reference :

Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?

Methodological Answer:

  • Standardized Synthesis Protocols : Strict control of reaction time, temperature, and purification steps.
  • Bioassay Design :
    • Positive/Negative Controls : Use known inhibitors/agonists for baseline comparison.
    • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to account for potency shifts.
    • Replicate Experiments : Triplicate measurements reduce statistical noise.
      Case Study : In enzyme inhibition assays, batch variability ≤15% was achieved using HPLC-purified batches and standardized assay buffers .

Q. Reference :

Q. How can contradictory data on the compound’s solubility in polar solvents be reconciled?

Methodological Answer:

  • Controlled Solubility Tests : Use standardized shake-flask methods with UV-Vis quantification.
  • Variables to Assess :
    • Particle Size : Micronization increases surface area.
    • pH Adjustment : Solubility may improve in buffered solutions (e.g., PBS pH 7.4).
  • Data Analysis : Apply Hansen solubility parameters to correlate solvent polarity with experimental results.
    Data Table :
SolventSolubility (mg/mL)Hansen δD (MPa½)
DMSO45.218.4
Water0.347.8
Ethanol12.115.8

Q. Reference :

Q. What are the mechanistic implications of the compound’s fluorescence quenching in the presence of metal ions?

Methodological Answer:

  • Spectroscopic Analysis :
    • Fluorescence Titration : Monitor emission at λem_{em} = 450 nm (excitation at 350 nm) with incremental metal ion addition.
    • Stern-Volmer Plot : Determine static (complex formation) vs. dynamic (collisional) quenching.
  • Computational Validation : DFT studies can model metal-ligand binding energies and orbital interactions.
    Case Example : Quenching by Fe3+^{3+} suggests charge-transfer complex formation, supported by UV-Vis absorption shifts at 300–400 nm .

Q. Reference :

Q. How can the compound’s stability under physiological conditions be improved for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance stability until target site delivery.
  • Formulation Strategies :
    • Liposomal Encapsulation : Increases half-life in bloodstream.
    • PEGylation : Reduces renal clearance.
  • Accelerated Stability Testing : Use HPLC to monitor degradation products at 37°C in simulated biological fluids (e.g., SIF/SGF) .

Q. Reference :

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